molecular formula C14H13ClN2O2 B14012183 1-(4-Chlorophenyl)-4,5,6,7-tetrahydroindazole-5-carboxylic acid CAS No. 52834-28-3

1-(4-Chlorophenyl)-4,5,6,7-tetrahydroindazole-5-carboxylic acid

Cat. No.: B14012183
CAS No.: 52834-28-3
M. Wt: 276.72 g/mol
InChI Key: TYJFYFNAPGPFMY-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4,5,6,7-tetrahydroindazole-5-carboxylic acid is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-4,5,6,7-tetrahydroindazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine in a solvent like 1-propanol . The reaction is carried out under reflux conditions to facilitate the formation of the indazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-4,5,6,7-tetrahydroindazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or other reactive sites.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-(4-Chlorophenyl)-4,5,6,7-tetrahydroindazole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for investigating biological pathways and interactions with enzymes or receptors.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific biological pathways.

    Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4,5,6,7-tetrahydroindazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential .

Comparison with Similar Compounds

Uniqueness: 1-(4-Chlorophenyl)-4,5,6,7-tetrahydroindazole-5-carboxylic acid stands out due to its specific substitution pattern and potential for targeted biological interactions. Its unique structure allows for selective binding and activity, making it a valuable compound for further research and development.

Properties

CAS No.

52834-28-3

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

1-(4-chlorophenyl)-4,5,6,7-tetrahydroindazole-5-carboxylic acid

InChI

InChI=1S/C14H13ClN2O2/c15-11-2-4-12(5-3-11)17-13-6-1-9(14(18)19)7-10(13)8-16-17/h2-5,8-9H,1,6-7H2,(H,18,19)

InChI Key

TYJFYFNAPGPFMY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1C(=O)O)C=NN2C3=CC=C(C=C3)Cl

Origin of Product

United States

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